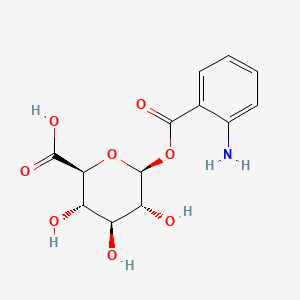
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using suitable protecting groups.
Formation of the Benzoyl Ester: The protected oxane derivative is reacted with 2-aminobenzoic acid under esterification conditions to form the benzoyl ester.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S,5R,6S)-6-(2-hydroxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
(2S,3S,4S,5R,6S)-6-(2-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
The presence of the amino group in (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as the ability to participate in nucleophilic substitution reactions and form hydrogen bonds, which can influence its biological activity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
28543-37-5 |
|---|---|
Molekularformel |
C13H15NO8 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,14H2,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
InChI-Schlüssel |
CDQXGNARPNZQNG-UNLLLRGISA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Synonyme |
anthraniloyl glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




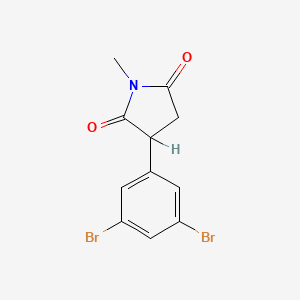
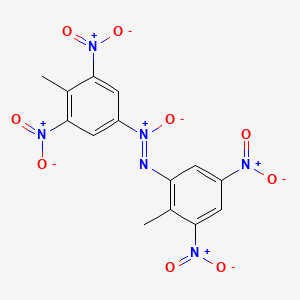
![5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)
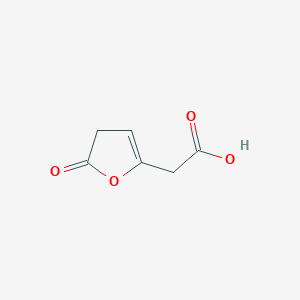
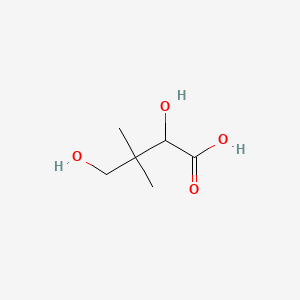
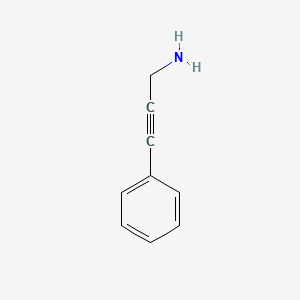
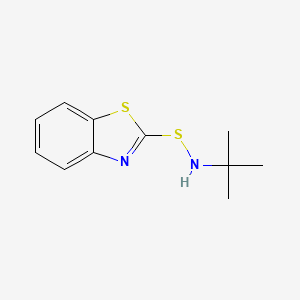
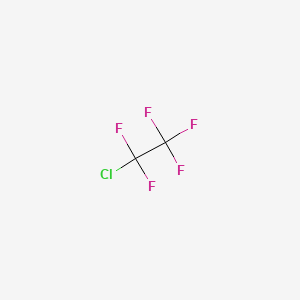
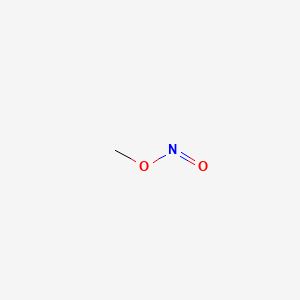
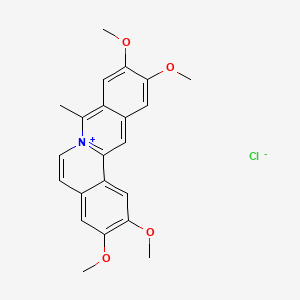
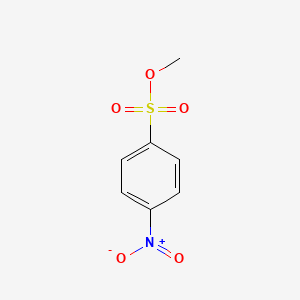
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
